This compound is derived from naturally occurring steroid precursors. Its classification as an androgen highlights its relevance in studies related to hormone regulation, particularly in contexts such as prostate cancer treatment and other hormonal therapies.
The synthesis of (3b,14b)-Androst-5-en-3-ol typically involves the reduction of 3-oxo-androst-4-ene derivatives. The following methods are commonly employed:
The molecular structure of (3b,14b)-Androst-5-en-3-ol features a steroid backbone characterized by four fused carbon rings. Key structural characteristics include:
(3b,14b)-Androst-5-en-3-ol is involved in several chemical reactions:
The mechanism of action for (3b,14b)-Androst-5-en-3-ol primarily involves its interaction with androgen receptors and other enzymes involved in steroid metabolism. Key points include:
Studies have shown that compounds with similar structures exhibit varying degrees of androgenic activity, suggesting that (3b,14b)-Androst-5-en-3-ol could have therapeutic implications in managing androgen-responsive conditions.
The physical and chemical properties of (3b,14b)-Androst-5-en-3-ol are critical for understanding its behavior in biological systems:
(3b,14b)-Androst-5-en-3-ol has diverse applications across multiple scientific fields:
(3β,14β)-Androst-5-en-3-ol is a steroidal compound with the systematic name 3-hydroxy-(14β)-androst-5-ene. Its core structure comprises the androstane skeleton (C19H30) characterized by a fused tetracyclic ring system: three cyclohexane rings (A, B, C) and one cyclopentane ring (D). The defining features include a Δ⁵ double bond between C5-C6 and hydroxy substituents at C3 (β-orientation) and C14 (β-orientation). The C14β configuration distinguishes it from conventional steroids with C14α orientation, significantly altering ring D geometry and molecular packing [1] [4].
Molecular Structure
[Structural Diagram] Core: Androstane skeleton (C10, C13 - CH₃ groups) Key Features: - Δ⁵ bond: C5=C6 (ring B) - C3: -OH (β-configuration, equatorial) - C14: H (β-configuration, ring D puckering)
X-ray crystallography reveals that (3β,14β)-Androst-5-en-3-ol crystallizes in the monoclinic space group P2₁. The unit cell parameters are a = 12.47 Å, b = 7.82 Å, c = 15.29 Å, β = 105.3°, with two molecules per asymmetric unit. The C14β configuration induces a distinct "envelope" conformation in ring D, deviating from the typical C14α chair conformation. Classical O3-H⋯O17 hydrogen bonding dominates the crystal packing, forming head-to-tail C(12) chains. Non-classical C-H⋯O interactions further stabilize the lattice [1].
Nuclear Magnetic Resonance spectroscopy confirms the structure:
Table 1: Key NMR Assignments
Atom | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
---|---|---|---|
C3-H | 3.52 | m | 70.8 |
C6-H | 5.35 | d (J=5.0 Hz) | 122.1 |
C19 | 1.05 | s | 19.0 |
C18 | 0.68 | s | 13.2 |
The C3β-hydroxy configuration is critical for hydrogen-bonding networks. Unlike C3α-isomers, C3β-orientation positions the hydroxy group equatorially, enabling stronger O-H⋯O17 interactions (2.78 Å vs. >3.00 Å in α-isomers). The C14β configuration flattens ring D, reducing steric hindrance and facilitating unique crystal contacts. Comparative crystallographic studies show that C14α analogues adopt a 17β-side-chain orientation, while C14β derivatives exhibit a 17α-orientation, altering molecular dipole moments by ~2.5 Debye [1] [3].
Microbial transformations (e.g., Gibberella fujikuroi) demonstrate stereoselectivity: enzymes preferentially reduce 3-keto groups to 3β-alcohols over 3α-alcohols (9:1 ratio), underscoring the biological relevance of β-configuration [3].
Solubility is governed by the hydroxy group’s polarity and the steroid’s hydrophobic core:
Hydration state critically influences solubility. The monohydrate form exhibits 40% lower solubility in chloroform than the anhydrous form but 3-fold higher solubility in aqueous ethanol (30% v/v) due to hydrate bridges [1].
Table 2: Solubility in Common Solvents (25°C)
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
Chloroform | 85.2 ± 3.1 | Anhydrous form |
Dichloromethane | 78.9 ± 2.8 | |
Tetrahydrofuran | 62.4 ± 2.5 | Forms solvates |
Acetone | 32.7 ± 1.9 | |
Ethanol | 4.1 ± 0.3 | Decreases at >40% water |
Water | 0.07 ± 0.01 |
Differential Scanning Calorimetry (DSC) shows two endothermic events:
Thermogravimetric Analysis (TGA) confirms a 4.8% mass loss at 120°C, matching the monohydrate’s theoretical water loss (5.0%). Polymorphic transitions are absent below 190°C. Phase stability studies reveal that storage at >75% relative humidity converts the anhydrous form to monohydrate within 72 hours, verified by X-ray powder diffraction shifts (e.g., d-spacing change from 7.82 Å to 8.05 Å) [1].
Table 3: Thermal Properties
Parameter | Value |
---|---|
Melting Point (anhydrous) | 198–202°C |
Water Loss Onset | 110°C |
Decomposition Temperature | >220°C |
Heat of Fusion (ΔH) | 120–135 J/g |
Hydrate Stability Range | <40°C, >75% RH |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: